1-(3,5-Dibromopyridin-2-yl)ethanone
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Overview
Description
1-(3,5-Dibromopyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H5Br2NO and a molecular weight of 278.93 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms at the 3 and 5 positions of the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3,5-Dibromopyridin-2-yl)ethanone typically involves the bromination of pyridine derivatives followed by acylation. One common method includes the bromination of 2-acetylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,5-Dibromopyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dibromopyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromopyridin-2-yl)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atoms and the carbonyl group play crucial roles in its binding affinity and specificity. Molecular targets and pathways involved include various enzymes and receptors that are critical for cellular functions .
Comparison with Similar Compounds
1-(3,5-Dibromopyridin-2-yl)ethanone can be compared with other similar compounds such as:
1-(3,5-Dibromopyridin-4-yl)ethanone: This compound has bromine atoms at the 3 and 5 positions but differs in the position of the ethanone group.
1-(3-Bromopyridin-2-yl)ethanone: This compound has only one bromine atom at the 3 position.
1-(3,5-Dichloropyridin-2-yl)ethanone: This compound has chlorine atoms instead of bromine atoms at the 3 and 5 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1196156-57-6 |
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Molecular Formula |
C7H5Br2NO |
Molecular Weight |
278.93 g/mol |
IUPAC Name |
1-(3,5-dibromopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 |
InChI Key |
CWCIPDJIZAFAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)Br |
Origin of Product |
United States |
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